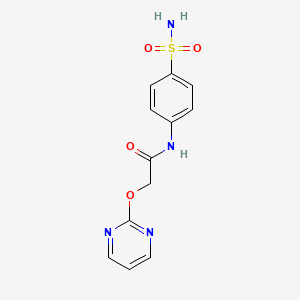

![molecular formula C16H15FN2 B2760790 2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole CAS No. 537701-09-0](/img/structure/B2760790.png)

2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole” is a derivative of benzimidazole . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Molecular Structure Analysis

Benzimidazole derivatives, including “this compound”, have a unique molecular structure that allows them to interact easily with the biopolymers of the living system . The benzimidazole core is planar, which is a key feature in its molecular structure .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzimidazole derivatives have shown significant promise in anticancer research, demonstrating potent and selective antitumor properties both in vitro and in vivo. Modifications to the benzimidazole nucleus, such as the introduction of fluorine atoms or amino acid conjugation, have been used to enhance the antitumor efficacy and address bioavailability issues, making some derivatives suitable for clinical evaluation (Hutchinson et al., 2002), (Bradshaw et al., 2002).

Antimicrobial Activity

Several studies have synthesized benzimidazole derivatives to target microbial infections, including resistant strains of bacteria. These derivatives have displayed significant antibacterial potency and selectivity, with some showing narrow spectrum activity specific to certain species like Helicobacter pylori. Such compounds could potentially offer new treatments for infections resistant to conventional antibiotics (Kühler et al., 2002), (Ansari & Lal, 2009).

Antituberculosis

Novel benzimidazoles have been synthesized and tested for their effectiveness against Mycobacterium tuberculosis, including strains resistant to isoniazid. Some derivatives demonstrated good activity, highlighting the potential of benzimidazole scaffolds for developing new antituberculosis agents (Yoon et al., 2013).

Antifilarial Agents

Compounds from the benzimidazole class have been found to possess significant in vivo antifilarial activity against various filarial worms, indicating their potential as new treatments for filarial infections. This includes activity against adult worms of Brugia pahangi, Litomosoides carinii, and Acanthocheilonema viteae in experimentally infected hosts, suggesting a promising avenue for the development of novel antifilarial therapies (Ram et al., 1992).

Zukünftige Richtungen

Benzimidazole derivatives have been of wide interest because of their diverse biological and clinical applications . Future research could focus on the synthesis, characterization, and biological activity screening of “2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole” and other benzimidazole derivatives.

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been recognized as key functional proteins in bacterial cell division, making them potential targets for the development of novel antibacterial agents .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes that can inhibit bacterial cell division .

Biochemical Pathways

Benzimidazole derivatives are known to interfere with bacterial cell division, which suggests they may affect pathways related to cell growth and proliferation .

Result of Action

Given the known effects of benzimidazole derivatives on bacterial cell division, it can be inferred that this compound may have a similar impact, potentially inhibiting bacterial growth .

Biochemische Analyse

Biochemical Properties

Cellular Effects

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic activities

Molecular Mechanism

The molecular mechanism of 2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole is not yet fully understood. Benzimidazole derivatives have been found to exhibit cytotoxicity against various cell lines, suggesting that they may interact with cellular biomolecules and influence gene expression .

Eigenschaften

IUPAC Name |

2-ethyl-1-[(4-fluorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2/c1-2-16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBOKBUCCKJFKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

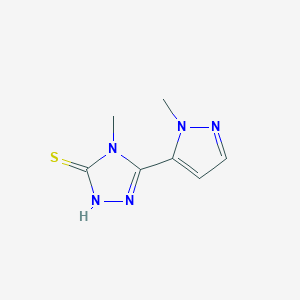

![5-{[4-(benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760711.png)

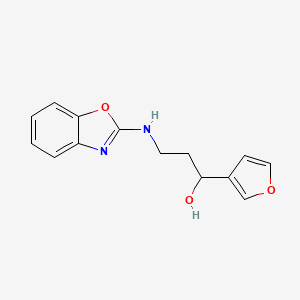

![2-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoic acid](/img/structure/B2760713.png)

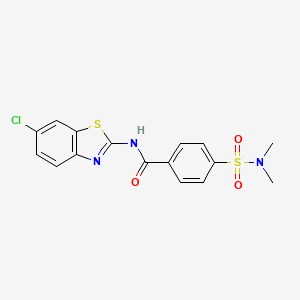

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2760714.png)

![2-Amino-4-(2-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2760717.png)

![(4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone oxalate](/img/structure/B2760720.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B2760722.png)

![(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2760723.png)

![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2760726.png)

![3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2760727.png)

![N-(2,4-dimethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2760730.png)